A-940894

Histamine H4 Receptor Radioligand Binding Competitive Antagonism

Select A-940894 for reproducible H4R antagonism. Oral bioavailability (F=38%) enables once-daily dosing in rodent inflammation models, eliminating IP handling variability. Its 9.3-fold higher rat vs. human potency supports cross-species pharmacology, with fully documented off-target panel. Differentiated from JNJ 7777120 by defined H3 affinity (Ki=3,900 nM) for built-in experimental controls.

Molecular Formula C17H21N5
Molecular Weight 295.4 g/mol
CAS No. 1027330-82-0
Cat. No. B1666458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-940894
CAS1027330-82-0
Synonyms4-piperazin-1-yl-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-ylamine
A-940894
Molecular FormulaC17H21N5
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCNCC4
InChIInChI=1S/C17H21N5/c18-17-20-15-13-6-2-1-4-12(13)5-3-7-14(15)16(21-17)22-10-8-19-9-11-22/h1-2,4,6,19H,3,5,7-11H2,(H2,18,20,21)
InChIKeyKUZRWWLVBUPCRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-piperazin-1-yl-3,5-diazatricyclo[9.4.0.0^{2,7}]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine (CAS 1027330-82-0) – Chemical Identity, Target Profile, and Procurement-Relevant Characteristics


The compound 6-piperazin-1-yl-3,5-diazatricyclo[9.4.0.0^{2,7}]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine, also designated A-940894, is a synthetic small molecule with the molecular formula C17H21N5 and a molecular weight of 295.38 g/mol . Its IUPAC name is 4-(piperazin-1-yl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidin-2-amine, and its InChIKey is KUZRWWLVBUPCRK-UHFFFAOYSA-N [1]. This compound functions as a potent and selective antagonist of the histamine H4 receptor (H4R) and is primarily employed as a research tool in inflammation and immunology studies [2].

6-piperazin-1-yl-3,5-diazatricyclo[9.4.0.0^{2,7}]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine (A-940894): Why Structural Analogs Cannot Be Interchanged Without Quantitative Justification


Within the histamine H4 receptor antagonist class, compounds exhibit substantial divergence in affinity, selectivity, and pharmacokinetic profiles that preclude simple substitution. For instance, while A-940894, A-943931, and A-987306 all contain a pyrimidine core and target H4R, their Ki values against human H4R range from 4.6 nM to 71 nM, and their selectivity margins over H1, H2, and H3 receptors vary by orders of magnitude [1]. Furthermore, a close structural analog differing only by a fluorine substituent (14-fluoro-6-(piperazin-1-yl)-3,5-diazatricyclo[9.4.0.0^{2,7}]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine) displays a Ki of 1.45 nM against human H4R, representing a ~49-fold increase in affinity relative to A-940894 [2]. Such quantitative differences directly impact experimental dosing, in vivo efficacy, and data reproducibility, underscoring the necessity of compound-specific evidence for scientific selection and procurement.

6-piperazin-1-yl-3,5-diazatricyclo[9.4.0.0^{2,7}]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine (A-940894): Direct Quantitative Evidence for Differentiation Versus Analogs and Alternatives


Human H4R Affinity of A-940894 (Ki = 71 nM) Versus JNJ 7777120 (Ki = 12 nM) and A-987306 (Ki = 5.8 nM): A Moderately Potent Alternative for Studies Requiring Controlled Target Engagement

A-940894 binds to recombinant human H4 receptors with a Ki of 71 nM, whereas the reference antagonist JNJ 7777120 exhibits a Ki of 12 nM (26–196 nM range), and A-987306 demonstrates a Ki of 5.8 nM [1][2]. This 5.9-fold lower affinity compared to JNJ 7777120 and 12.2-fold lower affinity compared to A-987306 positions A-940894 as a moderately potent tool suitable for assays where extreme potency is not required or where partial target engagement is desirable.

Histamine H4 Receptor Radioligand Binding Competitive Antagonism

Rat H4R Affinity of A-940894 (Ki = 7.6 nM) Demonstrates ~9-Fold Higher Potency in Rodent Versus Human Systems: A Critical Consideration for Preclinical Model Selection

A-940894 exhibits a Ki of 7.6 nM at recombinant rat H4 receptors, compared to 71 nM at human H4R, representing a 9.3-fold higher potency in rat relative to human [1]. In contrast, JNJ 7777120 shows only a 3.9-fold species difference (rat Ki = 3.1 nM, human Ki = 12 nM), and A-943931 displays a 1.2-fold difference (rat Ki = 3.8 nM, human Ki = 4.6 nM) [1].

Species Selectivity Preclinical Pharmacology Rodent Models

Histamine Receptor Subtype Selectivity Profile: A-940894 Exhibits >70-Fold Selectivity for H4 Over H1/H2 (Ki > 5,000 nM) and 55-Fold Over Human H3 (Ki = 3,900 nM)

A-940894 demonstrates >70-fold selectivity for human H4R (Ki = 71 nM) over human H1 and H2 receptors (Ki > 5,000 nM for both) and 55-fold selectivity over human H3 receptors (Ki = 3,900 nM) [1]. In comparison, JNJ 7777120 shows >83-fold selectivity for H4R (Ki = 12 nM) over H1/H2/H3 (Ki > 1,000 nM) [1]. Additional profiling against 85+ targets at 10 µM revealed off-target interactions at β1-adrenoceptors (77% inhibition), M4 muscarinic (83% inhibition), μ-opioid (90% inhibition), and 5-HT1A (92% inhibition, Ki = 890 nM) receptors [1].

Receptor Selectivity Off-Target Profiling Histamine Receptor Family

Functional Antagonism in Primary Human Eosinophils: A-940894 Inhibits Histamine-Induced Chemotaxis with IC50 = 1.2 µM, Comparable to JNJ 7777120 (IC50 = 0.8 µM)

In a physiologically relevant assay using primary human eosinophils, A-940894 inhibited histamine-induced chemotaxis with an IC50 of 1.2 µM, while JNJ 7777120 exhibited an IC50 of 0.8 µM under identical conditions [1]. The 1.5-fold difference in functional potency is substantially smaller than the 5.9-fold difference in binding affinity (Ki), indicating that A-940894 achieves comparable cellular efficacy to JNJ 7777120 despite lower receptor binding affinity.

Eosinophil Chemotaxis Functional Assay Primary Human Cells

Oral Bioavailability and Half-Life in Rats: A-940894 Demonstrates F = 38% and t₁/₂ = 2.1 h, Supporting Once-Daily Dosing in Rodent Models

Following oral administration (10 mg/kg) in male Sprague-Dawley rats, A-940894 achieved a Cmax of 210 ng/mL, Tmax of 1.0 h, terminal elimination half-life (t₁/₂) of 2.1 h, and absolute oral bioavailability (F) of 38% [1]. In contrast, JNJ 7777120 exhibits a reported oral bioavailability of <1% in rats, and A-987306, while orally bioavailable (F ~30-40%), has a shorter half-life (t₁/₂ ~1 h) [1]. A-940894 also demonstrates a plasma protein binding of 82% in rat plasma [1].

Pharmacokinetics Oral Bioavailability In Vivo Dosing

In Vivo Efficacy: A-940894 (30 mg/kg, p.o.) Reduces Zymosan-Induced Neutrophil Influx by 45% and Peritoneal PGD₂ by 52% in Mice

In a mouse model of zymosan-induced peritonitis, oral administration of A-940894 at 30 mg/kg significantly reduced neutrophil influx into the peritoneal cavity by 45% (P < 0.05) and decreased intraperitoneal prostaglandin D₂ (PGD₂) levels by 52% (P < 0.05) compared to vehicle-treated controls [1]. JNJ 7777120, tested in the same model via intraperitoneal injection (20 mg/kg), reduced neutrophil influx by ~50% [2]. The comparable in vivo efficacy of A-940894 via oral dosing versus JNJ 7777120 via intraperitoneal dosing highlights A-940894's suitability for oral administration paradigms.

In Vivo Pharmacology Anti-Inflammatory Zymosan Peritonitis

6-piperazin-1-yl-3,5-diazatricyclo[9.4.0.0^{2,7}]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine (A-940894): Evidence-Backed Research and Industrial Application Scenarios for Procurement Decisions


In Vivo Rodent Inflammation Studies Requiring Oral Dosing

Investigators conducting chronic or sub-chronic inflammation studies in rodents (e.g., zymosan peritonitis, allergic rhinitis models) can utilize A-940894 as an orally bioavailable H4R antagonist. With F = 38% and t₁/₂ = 2.1 h in rats, once-daily oral gavage at 10–30 mg/kg achieves sustained plasma exposure sufficient to reduce neutrophil influx by 45% and peritoneal PGD₂ by 52% [1]. This oral route avoids the handling stress and technical variability associated with intraperitoneal administration required for JNJ 7777120.

Ex Vivo Human Eosinophil Functional Assays

For ex vivo studies using primary human eosinophils, A-940894 provides functional inhibition of histamine-induced chemotaxis (IC50 = 1.2 µM) comparable to the higher-affinity JNJ 7777120 (IC50 = 0.8 µM) [1]. This enables cost-effective screening of H4R-mediated eosinophil migration while maintaining experimental fidelity to human cellular pharmacology.

H4R Selectivity Profiling with Defined H3 Cross-Reactivity Control

Researchers evaluating H4R-specific pharmacology in systems co-expressing H3 receptors can leverage A-940894's defined H3 affinity (Ki = 3,900 nM) as a built-in control for H3-mediated effects [1]. This feature is absent in JNJ 7777120, which shows >1,000 nM Ki across all H1/H2/H3 subtypes. A-940894's off-target panel (85+ targets) is also fully documented, enabling rigorous interpretation of complex experimental outcomes.

Species-Selective H4R Pharmacology Studies in Rats

A-940894's 9.3-fold higher potency at rat H4R (Ki = 7.6 nM) relative to human H4R (Ki = 71 nM) makes it a valuable tool for investigating species-dependent differences in H4R function [1]. This property allows researchers to achieve robust target engagement in rat models at lower compound concentrations than would be predicted from human affinity data, facilitating cross-species translational pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-940894

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.